molecular formula C12H9ClN4 B13898325 6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine

Cat. No.: B13898325
M. Wt: 244.68 g/mol
InChI Key: OBUFVFQOCIFFDQ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-fluoroimidazo[1,2-b]pyridazine: Similar structure with a fluorine atom instead of a methyl group.

    2-Methylimidazo[1,2-b]pyridazine: Lacks the chlorine atom.

    3-Pyridin-4-ylimidazo[1,2-b]pyridazine: Lacks both chlorine and methyl groups

Uniqueness

6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and potential biological activities. The combination of these substituents can lead to unique interactions with biological targets and distinct chemical properties compared to its analogs .

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

6-chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H9ClN4/c1-8-12(9-4-6-14-7-5-9)17-11(15-8)3-2-10(13)16-17/h2-7H,1H3

InChI Key

OBUFVFQOCIFFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)C3=CC=NC=C3

Origin of Product

United States

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